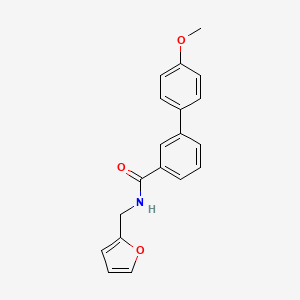
4-(3-phenoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenoxybenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a morpholine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(3-phenoxybenzyl)morpholine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been proposed that the compound may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
4-(3-phenoxybenzyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess antifungal and antibacterial properties. Furthermore, 4-(3-phenoxybenzyl)morpholine has been found to exhibit antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-phenoxybenzyl)morpholine in lab experiments is its potent antitumor activity. Additionally, it has been found to possess antifungal and antibacterial properties, making it a useful compound for investigating the mechanisms of action of these types of drugs. However, one of the limitations of using 4-(3-phenoxybenzyl)morpholine is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-phenoxybenzyl)morpholine. One area of interest is the investigation of its potential use as an antidepressant and anxiolytic agent. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential as a therapeutic agent for various diseases. Furthermore, the development of more efficient synthesis methods for 4-(3-phenoxybenzyl)morpholine may facilitate its use in future research.
Méthodes De Synthèse
4-(3-phenoxybenzyl)morpholine can be synthesized using various methods. One of the commonly used methods is the reaction between 3-phenoxybenzyl chloride and morpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the substitution of the chlorine atom with the morpholine nitrogen, resulting in the formation of 4-(3-phenoxybenzyl)morpholine.
Applications De Recherche Scientifique
4-(3-phenoxybenzyl)morpholine has been investigated for its potential therapeutic properties. It has been found to exhibit significant antitumor activity in various cancer cell lines. Additionally, it has been shown to possess antifungal and antibacterial properties. Furthermore, 4-(3-phenoxybenzyl)morpholine has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-18-9-11-19-12-10-18/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYLNBXTARSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422930 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)